molecular formula C16H13NO4S B6483615 methyl 1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate CAS No. 1291839-86-5

methyl 1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate

Cat. No.: B6483615
CAS No.: 1291839-86-5
M. Wt: 315.3 g/mol
InChI Key: RGMVRMIKCIACQX-UHFFFAOYSA-N
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Description

Methyl 1,1-dioxo-4-phenyl-2H-1λ⁶,2-benzothiazine-3-carboxylate (molecular formula: C₁₆H₁₃NO₅S, molecular weight: 331.34 g/mol) is a benzothiazine derivative characterized by a 1,1-dioxo sulfur moiety, a phenyl group at position 4, and a methyl ester at position 2. This compound is structurally related to nonsteroidal anti-inflammatory drugs (NSAIDs) such as piroxicam and meloxicam, where modifications to the benzothiazine core influence pharmacological activity and physicochemical properties .

Properties

IUPAC Name

methyl 1,1-dioxo-4-phenyl-2H-1λ6,2-benzothiazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4S/c1-21-16(18)15-14(11-7-3-2-4-8-11)12-9-5-6-10-13(12)22(19,20)17-15/h2-10,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMVRMIKCIACQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate typically involves multiple steps, starting with the formation of the benzothiazine core. One common method is the cyclization of 2-aminobenzenethiol with chloroacetic acid in the presence of a base, followed by oxidation to introduce the dioxo group.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise control over temperature, pressure, and reagent concentrations. Continuous flow chemistry techniques can also be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The dioxo group can be further oxidized under specific conditions.

  • Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.

  • Substitution: Substitution reactions at the phenyl ring or the benzothiazine core can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Higher oxidation states of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological studies, particularly in the development of new drugs. Its derivatives have been investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine: In the medical field, derivatives of methyl 1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate are being explored for their therapeutic potential. They have been studied for their ability to modulate various biological pathways and treat diseases.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which methyl 1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate exerts its effects involves interaction with specific molecular targets. The phenyl group and the dioxo group play crucial roles in binding to receptors and enzymes, modulating biological pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

Substituents critically influence solubility, stability, and reactivity:

  • Hydroxyl groups (e.g., in 4-hydroxy analogs) enable hydrogen bonding, improving aqueous solubility but reducing logP. For instance, methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide has a logP of 1.28, whereas the phenyl-substituted target compound exhibits higher lipophilicity (logP ≈ 3.2) .
  • Methyl groups (e.g., at position 2) increase steric bulk, reducing conformational flexibility and altering crystal packing, as seen in X-ray studies .
  • Phenyl groups enhance π-stacking interactions, as observed in the target compound’s aromatic system, which may improve binding to hydrophobic enzyme pockets .

Table 1. Structural and Functional Comparison of Key Analogs

Compound Name Substituents Molecular Weight (g/mol) logP Key Biological Activity Reference
Methyl 1,1-dioxo-4-phenyl-2H-1λ⁶,2-benzothiazine-3-carboxylate 4-Ph, 3-COOCH₃ 331.34 ~3.2* Hypothesized anti-inflammatory
Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide 4-OH, 2-CH₃, 3-COOCH₃ 269.27 1.28 Moderate analgesic
Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide 4-OH, 3-COOCH₃ 255.26 0.95* Neuroprotective (COX-2 inhibition)
Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate 6-Cl, 3-NHNHCH₃, 7-COOCH₃ 335.81 2.5* Not reported

*Predicted using computational tools.

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